2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-9-4-15(19-12)22-14-5-10-20(11-6-14)16(21)13-2-7-17-8-3-13/h2-4,7-9,14H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQDWJODFYWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling with Pyridine Carbonyl: The final step involves coupling the piperidine ring with the pyridine carbonyl group through an etherification reaction using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Piperidine-Linked Pyrimidines
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (C₁₀H₁₆N₄, MW: 192.26 g/mol): This compound lacks the pyridine-4-carbonyl group and methylthio substituents. Its simpler structure was synthesized to study crystal packing and heterocyclic interactions, highlighting pyrimidine’s versatility in drug design .
- 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one (C₂₂H₂₂N₃O₂S, MW: 392.49 g/mol): Features a chromeno-pyrimidine core with a piperidinylphenyl group. Computational studies suggest favorable drug-like properties, including oral bioavailability .
Pyridine-Carbonyl Derivatives
Substituent Impact on Physicochemical Properties
Key Observations :
- Pyridine-4-carbonyl vs. Xanthene : The pyridine group in the target compound offers moderate polarity and hydrogen-bonding capability compared to the lipophilic xanthene derivative. This may influence solubility and membrane permeability.
- Methylthio Group : The sulfur atom in the target compound (absent in other analogs) could enhance metabolic stability or serve as a hydrogen-bond acceptor .
Biological Activity
The compound 2-methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine (CAS Number: 2097917-83-2) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.3397 g/mol
- SMILES Notation : Cc1nccc(n1)OC1CCN(CC1)C(=O)c1ccncc1
Biological Activity Overview
Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The specific compound in focus has shown promise in various studies:
Antioxidant Activity
Research indicates that pyrimidine derivatives can exhibit significant antioxidant properties. For instance, a study demonstrated that certain pyrimidine compounds showed antioxidant activity comparable to Trolox, a well-known antioxidant. The tested compounds displayed activities ranging from 71% to 82%, suggesting that structural modifications can enhance these effects .
Anticancer Potential
Pyrimidine derivatives have been investigated for their anticancer properties. A notable case involved the synthesis of chloroethyl pyrimidine nucleosides, which significantly inhibited cell proliferation in vitro on cancer cell lines such as A431, indicating potential for therapeutic applications in oncology .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it was found to act as a lipoxygenase inhibitor with an IC50 value close to that of known inhibitors like NDGA. This suggests its potential utility in treating inflammatory conditions .
Case Studies and Research Findings
The biological activity of this compound may be attributed to its ability to modulate key cellular pathways:
- Antioxidant Mechanism : The compound likely scavenges free radicals and reduces oxidative stress through electron donation.
- Anticancer Mechanism : It may induce apoptosis in cancer cells or inhibit cell cycle progression, leading to reduced tumor growth.
- Enzyme Inhibition : By binding to the active site of lipoxygenase, it prevents substrate access, thereby inhibiting the inflammatory pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
